Ramoplanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramoplanin is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, and dioxobutanoyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramoplanin involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydroxycyclohexyl intermediate: This involves the reaction of cyclohexanone with hydroxylamine under acidic conditions to form 4-hydroxycyclohexanone.
Amination and coupling: The hydroxycyclohexyl intermediate is then reacted with methylamine and a suitable coupling agent to form the methylamino derivative.
Formation of the dioxobutanoyl intermediate: This involves the reaction of succinic anhydride with an appropriate amine to form the dioxobutanoyl derivative.
Final coupling: The hydroxycyclohexyl and dioxobutanoyl intermediates are coupled under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ramoplanin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which Ramoplanin exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-amino-1-[[1-(4-hydroxyphenyl)-2-(methylamino)-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide
- **N-[4-amino-1-[[1-(4-hydroxybenzyl)-2-(methylamino)-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide
Uniqueness
Ramoplanin is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[4-amino-1-[[1-(4-hydroxycyclohexyl)-2-(methylamino)-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N6O7/c1-3-4-5-6-7-8-21(35)29-17(13-19(26)33)23(36)30-18(14-20(27)34)24(37)31-22(25(38)28-2)15-9-11-16(32)12-10-15/h5-8,15-18,22,32H,3-4,9-14H2,1-2H3,(H2,26,33)(H2,27,34)(H,28,38)(H,29,35)(H,30,36)(H,31,37)/b6-5+,8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNHGEDGQOEGCY-BSWSSELBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.